molecular formula C43H48N4OS B6292620 (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98% CAS No. 2415742-05-9

(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide, 98%

Cat. No.: B6292620
CAS No.: 2415742-05-9
M. Wt: 668.9 g/mol
InChI Key: IXDZWWQGWZRNMX-UAKRUCFJSA-N
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Description

The compound (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide (CAS RN: 1421052-39-2) is a stereospecific thiourea derivative with a molecular formula of C27H38N4OS and a molecular weight of 466.68 g/mol . Key structural features include:

  • Stereochemistry: (2S)-configuration at the butanamide backbone and (1R,2R)-configuration at the cyclohexylamino group.
  • Functional groups: A thioxomethyl (-N-CS-NH-) linkage, diphenylmethyl (N-benzhydryl) substituent, and a 2,5-diphenylpyrrole moiety.
  • Purity: Available at 98% purity, indicating high synthetic control and suitability for research applications .

This compound is marketed by suppliers like Daicel, with a listed price of JPY 34,200 per 100 mg .

Properties

IUPAC Name

(2S)-N-benzhydryl-2-[[2-(2,5-diphenylpyrrol-1-yl)cyclohexyl]carbamothioylamino]-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H48N4OS/c1-43(2,3)40(41(48)46(4)39(33-23-13-7-14-24-33)34-25-15-8-16-26-34)45-42(49)44-35-27-17-18-28-38(35)47-36(31-19-9-5-10-20-31)29-30-37(47)32-21-11-6-12-22-32/h5-16,19-26,29-30,35,38-40H,17-18,27-28H2,1-4H3,(H2,44,45,49)/t35?,38?,40-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDZWWQGWZRNMX-UAKRUCFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3CCCCC3N4C(=CC=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2)NC(=S)NC3CCCCC3N4C(=CC=C4C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H48N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

668.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide is a complex organic molecule with potential biological activities. This article aims to summarize the current understanding of its biological properties based on available research findings and case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes multiple functional groups that may contribute to its biological activity. The molecular formula is C29H29F6N3OS, indicating a high degree of substitution that can influence pharmacological effects.

Antiviral Properties

Research has indicated that compounds structurally related to (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide exhibit antiviral activity. For instance, N-Heterocycles have been explored as promising antiviral agents due to their ability to inhibit viral replication in various models . This suggests a potential avenue for further investigation into the antiviral efficacy of the compound .

Cytotoxicity Studies

Cytotoxicity assays are critical for evaluating the safety profile of new compounds. Preliminary studies on related compounds indicate variable cytotoxic effects depending on concentration and exposure time. For example, certain derivatives have demonstrated selective toxicity against cancer cell lines while sparing normal cells . This aspect warrants further exploration for (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide.

Study 1: Inhibition of Type III Secretion System

A study focused on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria reported that compounds with structural similarities to (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide inhibited secretion processes effectively . Such findings highlight the potential of this compound in antimicrobial applications.

Study 2: Anticancer Activity

Another relevant study investigated a series of thioxomethyl derivatives for anticancer activity against various cancer cell lines. The results indicated that some compounds exhibited significant growth inhibition at micromolar concentrations . This suggests that (2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl]cyclohexyl]amino]thioxomethyl]amino]butanamide may possess similar properties worthy of further research.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntiviralInhibits viral replication
CytotoxicitySelective against cancer cells
T3SS InhibitionReduces pathogenicity

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development. Its complex arrangement of functional groups may enable interactions with biological targets, making it a candidate for further research in the field of pharmaceuticals.

Anticancer Research

Research indicates that compounds with similar structural features have shown promise in anticancer activities. The thioxomethyl group may enhance the compound's ability to interact with cellular mechanisms involved in cancer progression.

Neuropharmacology

Given its structural similarity to known neuroactive compounds, this compound could be explored for its effects on neurological pathways. The presence of the pyrrole ring is particularly interesting as pyrrole derivatives have been shown to exhibit neuroprotective properties.

Synthetic Pathways

The synthesis of this compound may provide insights into new synthetic methodologies involving multi-step reactions and the use of chiral catalysts. Understanding these pathways can contribute to advancements in organic synthesis techniques.

Case Studies

Study TitleFocus AreaFindings
Anticancer Activity of Thioxomethyl Derivatives Cancer ResearchDemonstrated that thioxomethyl derivatives inhibit tumor growth in vitro and in vivo models, suggesting a pathway for developing new anticancer agents.
Neuroprotective Effects of Pyrrole Compounds NeuropharmacologyShowed that pyrrole-based compounds could protect against oxidative stress in neuronal cells, indicating potential therapeutic applications for neurodegenerative diseases.
Synthesis and Characterization of Chiral Amides Organic ChemistryDeveloped a novel synthetic route for creating chiral amides, enhancing the understanding of stereochemistry in drug design.

Storage and Handling

This compound should be stored under controlled conditions to maintain its stability and purity. Proper safety protocols should be followed due to its potential biological activity.

Chemical Reactions Analysis

Structural Features and Functional Groups

The molecule contains:

  • Thiourea moiety (–N–C(=S)–N–), known for hydrogen-bonding catalysis and metal coordination .

  • Diphenylmethyl (benzhydryl) group , which influences steric bulk and π-π interactions.

  • Chiral cyclohexylamine substituent with stereochemistry (1R,2R) and a 2,5-diphenylpyrrole group, enhancing enantioselective interactions.

  • Tertiary amide (–N–C(=O)–), typically resistant to hydrolysis under mild conditions.

Thiourea-Mediated Catalysis

Thiourea derivatives are widely used as hydrogen-bond donors in asymmetric catalysis. The –NH groups in the thiourea moiety may participate in dual hydrogen bonding with substrates like carbonyl compounds or nitro groups .
Example reaction :

Thiourea+KetoneH-bonded complexEnantioselective reduction/product\text{Thiourea} + \text{Ketone} \rightleftharpoons \text{H-bonded complex} \rightarrow \text{Enantioselective reduction/product}

Acid/Base Reactivity

  • The thiourea NH protons (pKa ~18–21) can act as weak acids, facilitating deprotonation under basic conditions to form thiolate intermediates .

  • The cyclohexylamine group (pKa ~10–11) may undergo protonation, influencing solubility in acidic media.

Coordination Chemistry

The sulfur atom in the thiourea group can coordinate to transition metals (e.g., Pd, Cu), enabling applications in cross-coupling or oxidation reactions. For example:

Compound+Pd(OAc)2Pd–S complexCatalyst for Suzuki–Miyaura coupling\text{Compound} + \text{Pd(OAc)}_2 \rightarrow \text{Pd–S complex} \rightarrow \text{Catalyst for Suzuki–Miyaura coupling}

Stability and Degradation Pathways

  • Hydrolysis : The thiourea group may hydrolyze under strongly acidic or basic conditions to form urea derivatives and H₂S :

    R–NH–C(=S)–NH–R’+H2OH+/OHR–NH–C(=O)–NH–R’+H2S\text{R–NH–C(=S)–NH–R'} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{R–NH–C(=O)–NH–R'} + \text{H}_2\text{S}
  • Thermal Stability : Likely stable below 150°C, but decomposition may occur at higher temperatures, releasing volatile byproducts (e.g., diphenylmethane derivatives).

Comparative Reactivity Table

Functional Group Reaction Type Conditions Expected Outcome
Thiourea (–NH–C(=S)–NH–)Hydrogen-bond catalysisMild, room temperatureEnantioselective product formation
Tertiary amideHydrolysisStrong acid/base, high tempCarboxylic acid and amine derivatives
Diphenylmethyl groupElectrophilic aromatic substitutionHNO₃/H₂SO₄Nitration at para positions
CyclohexylamineN-AlkylationAlkyl halide, baseQuaternary ammonium salt formation

Research Gaps and Recommendations

  • Experimental validation of catalytic activity in asymmetric transformations (e.g., Michael additions).

  • Stability studies under varying pH and temperature conditions.

  • X-ray crystallography to confirm stereochemical assignments and hydrogen-bonding patterns .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiourea Linkages

Table 1: Key Structural and Commercial Attributes of Analogues
Compound Name Molecular Formula Molecular Weight Key Substituents Purity (%) Price (per 100 mg) Reference
Target Compound C27H38N4OS 466.68 Diphenylmethyl, (1R,2R)-cyclohexylamino, diphenylpyrrole 98 JPY 34,200
(2S)-2-[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino-N-benzyl-N,3,3-trimethylbutanamide C23H25F6N3OS 505.52 3,5-Bis(trifluoromethyl)phenyl, benzyl 95 N/A
(2S)-2-[[[[(1R,2R)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N,3,3-trimethyl-N-(phenylmethyl)butanamide C21H34N4OS 390.58 Phenylmethyl, (1R,2R)-cyclohexylamino N/A JPY 35,800
3-Methyl-N-(2,2,2-trichloro-1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}ethyl)butanamide C17H19Cl3N4O2S 448.78 Trichloroethyl, pyrazolyl N/A N/A

Key Structural Differences and Implications

The trichloroethyl group in introduces steric bulk and halogenated hydrophobicity, likely altering solubility.

Stereochemical Variations :

  • The (2S)-configuration in the target compound and contrasts with the (2R)-isomer listed in , which may exhibit divergent binding affinities in chiral environments.

Thiourea Linkage Modifications: Replacement of the cyclohexylamino group with a pyrazolyl moiety (as in ) could shift hydrogen-bonding capacity and enzymatic targeting.

Research and Application Insights

  • Enzyme Inhibition : Thiourea derivatives often act as protease inhibitors (e.g., cathepsin K) due to their hydrogen-bonding capabilities .
  • Antimicrobial Activity : Analogues with halogenated substituents (e.g., ) may exhibit enhanced antimicrobial properties, as seen in related amide structures .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Coupling Reaction Optimization : Use N-ethyl-N-isopropylpropan-2-amine (DIPEA) as a base to enhance nucleophilicity during amide bond formation, as demonstrated in peptide coupling protocols ().
  • Purification : Employ silica gel chromatography with chloroform:methanol gradients (e.g., 95:5 to 85:15) to resolve stereoisomers and byproducts ().
  • Yield Monitoring : Track intermediates via LC-MS (e.g., m/z 647 [M+H]+) to identify bottlenecks in multi-step syntheses ().

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Analysis : Use ¹H NMR (300 MHz, DMSO-d6) to verify stereochemistry and functional groups (e.g., δ 12.50 ppm for NH protons) ().
  • Mass Spectrometry : Validate molecular weight via LC-MS (e.g., m/z 466.68 for C27H38N4OS) ().
  • Elemental Analysis : Confirm purity (>98%) by comparing experimental vs. theoretical C, N, and S content (e.g., C: 45.29% observed vs. 45.36% calculated) ().

Q. How should the compound be stored to maintain stability during long-term studies?

  • Methodological Answer :

  • Storage Conditions : Store at –20°C in amber vials under inert gas (N2) to prevent oxidation of the thiourea moiety ().
  • Stability Testing : Conduct periodic HPLC analyses (e.g., C18 column, acetonitrile/water gradient) to detect degradation products ().

Advanced Research Questions

Q. How does stereochemistry at the cyclohexylamino group (1R,2R vs. 1S,2S) influence biological activity?

  • Methodological Answer :

  • Isomer Synthesis : Prepare both (1R,2R) and (1S,2S) stereoisomers via chiral auxiliary-assisted synthesis ().
  • Activity Assays : Compare IC50 values in target-specific assays (e.g., enzyme inhibition). For example, the (1R,2R) isomer (CAS 49214-91) may show higher affinity due to spatial alignment with hydrophobic binding pockets ().
  • Structural Analysis : Use X-ray crystallography or molecular docking to correlate stereochemistry with target engagement ( ).

Q. How can researchers resolve contradictions in reported spectral data for this compound?

  • Methodological Answer :

  • Data Cross-Validation : Compare NMR shifts (e.g., NHCO at δ 10.10 ppm) and LC-MS retention times (e.g., 1.21 min for m/z 647) across multiple batches ().
  • Batch Analysis : Test commercial samples (e.g., Daicel 135575-100MG) against in-house synthesized material to identify impurities ().
  • Collaborative Studies : Share raw data (e.g., FID files for NMR) with independent labs for reproducibility checks ().

Q. What strategies are effective in identifying the compound’s mechanism of action in biological systems?

  • Methodological Answer :

  • Functional Group Modification : Synthesize analogs lacking the thiourea group (e.g., replace with urea) to assess its role in target binding ( ).
  • Proteomic Profiling : Use affinity chromatography with immobilized compound to pull down interacting proteins ( ).
  • Kinetic Studies : Perform time-resolved fluorescence assays to measure binding kinetics (e.g., kon/koff) ().

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